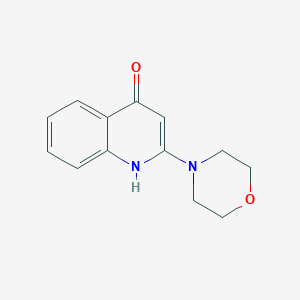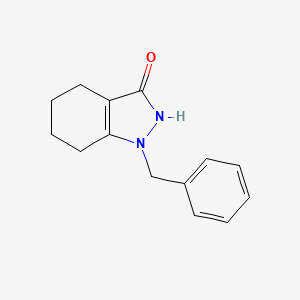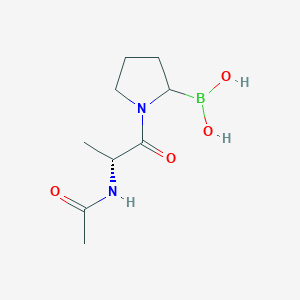
2-(Morpholin-4-yl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholinoquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure substituted with a morpholine ring at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoquinolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroquinoline-4-carboxylic acid with morpholine under reflux conditions. The reaction is often carried out in a solvent such as dioxane, with a base like potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of 2-Morpholinoquinolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 2-Morpholinoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
2-Morpholinoquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 2-Morpholinoquinolin-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact pathways and targets can vary depending on the specific biological context.
相似化合物的比较
2-Morpholinoquinoline: Lacks the carbonyl group at the fourth position.
4(1H)-Quinolinone: Lacks the morpholine ring at the second position.
2-Piperidinoquinolin-4(1H)-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness: 2-Morpholinoquinolin-4(1H)-one is unique due to the presence of both the morpholine ring and the carbonyl group, which can influence its chemical reactivity and biological activity. This combination of structural features can enhance its potential as a versatile scaffold in drug design and other applications.
属性
CAS 编号 |
916039-74-2 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14N2O2/c16-12-9-13(15-5-7-17-8-6-15)14-11-4-2-1-3-10(11)12/h1-4,9H,5-8H2,(H,14,16) |
InChI 键 |
HRNRAGIDOGFWEH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=O)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine](/img/structure/B11879300.png)
![6-Methoxybenzo[H]quinoline-4-carbonitrile](/img/structure/B11879312.png)
![N,N-Dimethyl-3-(7-methyl-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B11879321.png)





![3-Acetyl-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11879365.png)

![1-(2-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11879369.png)


![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B11879389.png)
